The synthesis of MFR-5 typically involves several methods, primarily focusing on polymerization techniques. Common approaches include:
The synthesis process requires precise control over temperature and pressure conditions to ensure optimal polymerization rates and molecular weight. For instance, maintaining a temperature range between 150 °C and 200 °C is crucial for achieving desired properties in MFR-5. Additionally, catalysts such as titanium-based compounds may be employed to enhance reaction efficiency.
MFR-5 is characterized by a complex molecular structure that includes long hydrocarbon chains with functional groups that contribute to its mechanical properties. The specific arrangement of these chains affects the polymer's crystallinity and melting behavior.
The molecular formula of MFR-5 can vary based on its specific formulation, but it generally exhibits a high molecular weight, often exceeding . The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of functional groups.
MFR-5 undergoes various chemical reactions depending on its application. Key reactions include:
The degradation temperature is typically above 300 °C, making MFR-5 suitable for high-temperature applications. The kinetics of these reactions can be studied through Differential Scanning Calorimetry (DSC) to understand thermal transitions.
The mechanism of action for MFR-5 in applications such as drug delivery or as a matrix in composite materials involves its interaction with other substances at the molecular level. The polymer's hydrophobic or hydrophilic nature can influence its compatibility with various agents.
Studies have shown that MFR-5 exhibits controlled release properties when used as a drug carrier, making it an effective medium for sustained drug delivery systems. The release profile can be modeled using Fickian diffusion equations to predict the rate at which active compounds are released from the matrix.
MFR-5 possesses several notable physical properties:
Chemically, MFR-5 is stable under normal conditions but can react with strong acids or bases. Its solubility profile indicates limited solubility in polar solvents while being soluble in organic solvents like toluene.
MFR-5 finds extensive applications across various fields:
MFR-5 (MedKoo Cat#: 526270) is a disodium phosphonate salt prodrug of the anthelmintic agent triclabendazole. Its systematic IUPAC name, Disodium [6-chloro-5-(2,3-dichloro-phenoxy)-2-methylsulfanyl-benzoimidazol-1-ylmethyl]-phosphonate, reflects the strategic incorporation of a water-solubilizing phosphonate group. This modification yields an extraordinary 88,000-fold increase in aqueous solubility compared to the parent triclabendazole—addressing a critical limitation of benzimidazole anthelmintics [1]. Functionally, MFR-5 serves as a bioreversible precursor, designed to convert enzymatically to the active drug post-administration, thereby enhancing bioavailability for systemic fasciolicidal action.
Table 1: Solubility Comparison of MFR-5 vs. Precursor
Compound | Aqueous Solubility | Relative Improvement | Significance |
---|---|---|---|
Triclabendazole | Extremely low | Baseline | Limited bioavailability |
MFR-5 | Very high | 88,000-fold | Enables parenteral dosing & rapid absorption |
The genesis of MFR-5 stems from decades of challenges in treating Fasciola hepatica (liver fluke) infections. First-generation benzimidazoles like triclabendazole exhibited potent parasitic microtubule disruption but were hampered by lipophilic character (logP >4), causing erratic gastrointestinal absorption and subtherapeutic drug levels. Early prodrug approaches focused on esterification but achieved <10-fold solubility gains. The breakthrough came via phosphonate salt technology—applying ionic modification to the imidazole scaffold. Published in 2017, Flores-Ramos et al. pioneered this strategy by conjugating a phosphonomethyl moiety to triclabendazole’s benzimidazole nitrogen, creating MFR-5. This represented a paradigm shift from lipid-soluble to water-soluble fasciolicides [1].
MFR-5’s architecture embodies three core principles of prodrug engineering:
Table 2: Key Molecular Properties of MFR-5
Property | Value | Analytical Method | Impact on Function |
---|---|---|---|
Molecular Weight | 497.62 g/mol | Mass spectrometry | Optimal tissue penetration |
Elemental Composition | C, 36.21%; H, 2.03%; Cl, 21.37%; N, 5.63%; Na, 9.24%; O, 12.86%; P, 6.22%; S, 6.44% | CHNS analysis | Validates synthetic accuracy |
SMILES | C(SC1=NC2=CC(OC3=CC=CC(Cl)=C3Cl)=C(Cl)C=C2N1)CP([O-])([O-])=O.[Na+].[Na+] | Computational modeling | Confirms phosphonate positioning |
LogD (pH 7.4) | Estimated -1.2 | Predictive modeling | Enhanced hydrophilicity vs. triclabendazole (LogD +3.5) |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: